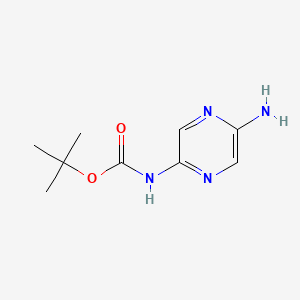

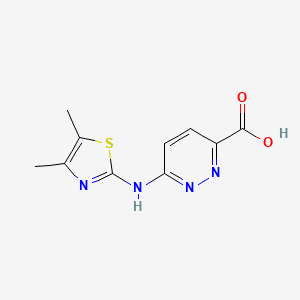

tert-Butyl (5-aminopyrazin-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

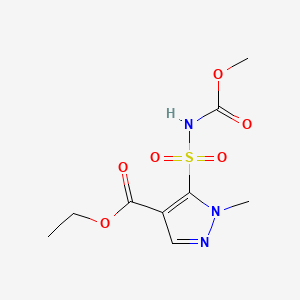

“tert-Butyl (5-aminopyrazin-2-yl)carbamate” is a chemical compound with the CAS Number: 920313-67-3 . It has a molecular weight of 210.24 and its IUPAC name is tert-butyl (5-aminopyrazin-2-yl)carbamate .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (5-aminopyrazin-2-yl)carbamate” were not found, similar compounds such as tert-butyl carbamates have been synthesized using palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The InChI code for “tert-Butyl (5-aminopyrazin-2-yl)carbamate” is 1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3, (H2,10,11) (H,12,13,14) .Physical And Chemical Properties Analysis

The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

Pharmaceutical Synthesis

tert-Butyl (5-aminopyrazin-2-yl)carbamate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the pyrazine moiety into drug molecules, which is beneficial for creating compounds with enhanced pharmacological properties .

Chiral Selective Reduction

This compound is used in chiral selective reduction processes. Ketoreductases, for example, can selectively reduce related carbamate compounds to produce chiral intermediates with high purity, which are crucial for the synthesis of enantiomerically pure drugs .

Antidepressant Precursor

The compound serves as a precursor in the synthesis of antidepressants like Citalopram and Escitalopram oxalate. These drugs act by inhibiting serotonin uptake and are essential for treating depression .

Analgesic Intermediate

It is also utilized in the synthesis of nefopam, an analgesic, muscle relaxant, and antidepressant. The compound’s versatility allows for its incorporation into benzohydrols, which are key intermediates in nefopam production .

Catalyst in Asymmetric Synthesis

The compound can be involved in asymmetric synthesis as a substrate for various catalysts, such as oxo-tethered ruthenium catalysts and amino acid-functionalized metal–organic frameworks. This is important for producing chiral molecules that are significant in medicinal chemistry .

Research on Enzymatic Reactions

Due to its structural features, tert-Butyl (5-aminopyrazin-2-yl)carbamate is an excellent candidate for studying enzymatic reactions, particularly those involving ketoreductases. Researchers can gain insights into enzyme specificity and reaction mechanisms .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(5-aminopyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H2,10,11)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMOBHWAUFCMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727357 |

Source

|

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920313-67-3 |

Source

|

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)